molecular formula C11H15NO3S B5793437 4-Ethyl-5-methyl-2-(propanoylamino)thiophene-3-carboxylic acid

4-Ethyl-5-methyl-2-(propanoylamino)thiophene-3-carboxylic acid

Cat. No.: B5793437
M. Wt: 241.31 g/mol
InChI Key: DGAFJNPMVSRNRP-UHFFFAOYSA-N
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Description

4-Ethyl-5-methyl-2-(propanoylamino)thiophene-3-carboxylic acid is a thiophene derivative, a class of compounds known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-5-methyl-2-(propanoylamino)thiophene-3-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur in the presence of a base . The reaction conditions often require heating and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, often involves large-scale batch or continuous flow processes. These methods are optimized for yield and purity, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-5-methyl-2-(propanoylamino)thiophene-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Mechanism of Action

The mechanism by which 4-Ethyl-5-methyl-2-(propanoylamino)thiophene-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes . The exact pathways and targets can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Uniqueness: 4-Ethyl-5-methyl-2-(propanoylamino)thiophene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethyl, methyl, and propanoylamino groups on the thiophene ring makes it a versatile compound for various applications .

Properties

IUPAC Name

4-ethyl-5-methyl-2-(propanoylamino)thiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-4-7-6(3)16-10(9(7)11(14)15)12-8(13)5-2/h4-5H2,1-3H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGAFJNPMVSRNRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)O)NC(=O)CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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